4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
The structure features two thiadiazole rings: a 1,2,3-thiadiazole at the carboxamide position and a 1,3,4-thiadiazole substituted with a (2-methylphenyl)methylsulfanyl group. Synthetic routes typically involve alkylation of 5-thioxo-1,3,4-thiadiazole intermediates with alkyl halides in ethanol under basic conditions, followed by crystallization .
Properties
Molecular Formula |
C14H13N5OS3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methyl-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5OS3/c1-8-5-3-4-6-10(8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20) |
InChI Key |
BTRBQEBEAIFEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Substitution Reactions at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic substitution under alkaline conditions:
Reaction:
-
Key Reagents: Alkyl/aryl halides (R-X) in ethanol with NaOH.
-
Outcome: Replacement of the sulfanyl hydrogen with alkyl/aryl groups.
-
Application: Used to modify lipophilicity for enhanced biological activity.
Oxidation to Sulfone Derivatives
The sulfanyl group oxidizes to sulfone under strong oxidizing conditions:
Reaction:
-
Conditions: Hydrogen peroxide in acetic acid at 60–80°C.
-
Impact: Increased polarity and potential bioactivity modulation.
Cycloaddition Reactions
The thiadiazole ring participates in [4+2] cycloadditions:
Reaction:
-
Dienophiles: Maleic anhydride or acetylenedicarboxylate.
-
Product Stability: Adducts show enhanced thermal stability.
Ring-Opening Reactions
Strong bases induce thiadiazole ring cleavage:
Reaction:
Hydrolysis of Carboxamide
The carboxamide group hydrolyzes under acidic/basic conditions:
Reaction:
-
Conditions: Reflux with 6M HCl or NaOH.
-
Application: Generates intermediates for further derivatization.
Research Findings on Reactivity
-
Anticancer Activity: Derivatives from sulfanyl substitution exhibit cytotoxic effects against lung (A549) and breast (MCF-7) cancer cells, with IC₅₀ values as low as 0.28 µg/mL .
-
Antimicrobial Potential: Ring-opened thiol intermediates show antifungal activity against Candida species .
-
Mechanistic Insights: Docking studies suggest cycloaddition products inhibit tubulin polymerization, contributing to antiproliferative effects .
Synthetic Considerations
-
Optimization: Reactions require inert atmospheres (N₂/Ar) to prevent oxidation.
-
Characterization: Products are validated via NMR (¹H/¹³C), FT-IR, and mass spectrometry .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for developing anticancer and antimicrobial agents.
Scientific Research Applications
Physical Properties
- Molecular Weight : 386.5 g/mol
- Appearance : Typically exists as a solid crystalline form.
Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound in focus have been synthesized and tested against various cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) .
- The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.
-
Antiviral and Antibacterial Properties :
- Compounds within this class have shown potential as antiviral agents by inhibiting viral replication processes. The interaction with specific viral proteins can disrupt the life cycle of viruses .
- Antibacterial activities have also been noted, with some compounds demonstrating effectiveness against resistant bacterial strains.
Agricultural Science
- Pesticide Development : The compound has potential applications as a pesticide or herbicide. Its ability to inhibit enzyme activity in pests can lead to effective control measures in agricultural practices .
Biological Research
- Enzyme Inhibition Studies : The compound can serve as a tool in studying enzyme mechanisms. By acting as an inhibitor, it allows researchers to understand better how specific enzymes function and their role in various biological processes .
Industrial Applications
- Synthesis of Complex Organic Molecules : The compound can be utilized in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .
Anticancer Studies
A study evaluated a series of thiadiazole compounds for their cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structures to 4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide demonstrated varying degrees of effectiveness compared to established chemotherapeutics like doxorubicin .
Enzyme Inhibition Mechanism
Research focusing on enzyme inhibition revealed that derivatives could effectively bind to the active sites of target enzymes, disrupting their normal function. This mechanism was particularly noted in studies involving proteases associated with viral infections .
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with cellular pathways by modulating protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Substituent Effects on Bioactivity: Methyl and ethyl sulfanyl groups enhance metabolic stability but may reduce solubility . Aromatic substituents (e.g., 2-methylphenyl or 4-fluorophenyl) improve target binding via π-π interactions, as seen in analogues with IC₅₀ values < 2 µg/mL .
Synthetic Flexibility :
- The target compound’s synthesis mirrors methods for analogues like 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide , but requires precise control of alkylation to avoid polysubstitution .
- Triethylamine-catalyzed reactions (used in ) are critical for regioselectivity in heterocyclic coupling.
Biological Performance :
- Derivatives with dual thiadiazole cores (e.g., the target compound) show enhanced kinase inhibition compared to single-thiadiazole analogues .
- Anticancer activity correlates with electron-withdrawing substituents (e.g., chloro in ), though the target compound’s methyl groups may offer a balance between potency and toxicity .
Biological Activity
The compound 4-methyl-N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms which are known to influence the biological interactions of thiadiazole derivatives .
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines. For instance, a related thiadiazole compound demonstrated significant cytotoxicity against human cancer cells by inducing apoptosis and cell cycle arrest . The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth.
2. Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activity. The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
3. Antioxidant Activity
The antioxidant potential of thiadiazoles is another area of interest. Compounds similar to this compound have demonstrated significant radical-scavenging activity in assays such as DPPH (Diphenylpicrylhydrazyl) . This property is crucial for mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiadiazole derivatives. Research indicates that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example, electron-withdrawing groups at certain sites have been shown to improve anticancer potency .
Case Study 1: Anticancer Evaluation
A study involving structurally similar thiadiazole compounds reported that modifications led to enhanced potency against lung carcinoma (A549) cells. The most active derivative exhibited an IC50 value in the nanomolar range, indicating strong antiproliferative effects .
Case Study 2: Antimicrobial Testing
In vitro testing against various pathogens revealed that the compound exhibited broad-spectrum antimicrobial activity. For instance, it showed significant inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the intermediate using [(2-methylphenyl)methyl]sulfanyl reagents to introduce the benzylthio moiety. Yield optimization involves controlling temperature (e.g., reflux at 90°C), solvent selection (e.g., dioxane or ethanol-DMF mixtures), and stoichiometric ratios of alkylating agents. Purity is confirmed via TLC, and structural validation employs H NMR, IR spectroscopy, and elemental analysis .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
- H NMR : Identifies proton environments (e.g., aromatic protons from the 2-methylphenyl group at δ ~7.2–7.4 ppm and methyl groups at δ ~2.3–2.5 ppm).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm for the carboxamide).
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.005 Å) and dihedral angles to validate the thiadiazole backbone geometry .
Advanced Research Questions
Q. How can researchers optimize the alkylation step to enhance regioselectivity?
- Reagent selection : Use bulky alkylating agents to sterically hinder undesired substitution sites.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems.
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures (50–60°C) accelerate kinetics but may compromise selectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate intermediate .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., anticonvulsant vs. anticancer effects)?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cancer) and seizure models (e.g., maximal electroshock for anticonvulsant studies).
- Purity validation : Ensure ≥95% purity via HPLC to exclude confounding effects from synthetic byproducts.
- Dose-response profiling : Compare EC values across studies to identify potency thresholds for specific activities .
Q. What in silico methods predict binding affinity to neurological targets (e.g., GABA receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., GABA benzodiazepine-binding pocket).
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ constants) with experimental IC values to refine substituent selection.
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in crystallographic data versus spectroscopic predictions?
- Multi-technique validation : Cross-check X-ray-derived bond lengths with DFT-calculated geometries (e.g., using Gaussian 16 at B3LYP/6-31G* level).
- Torsional angle analysis : Compare experimental (X-ray) and computational dihedral angles for the benzylthio group to identify steric strain .
Q. What methodologies confirm the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 2–9) at 37°C and monitor via LC-MS over 24 hours.
- Light/oxidation stress testing : Expose to UV light (254 nm) or HO to assess photolytic/oxidative degradation pathways .
Biological Mechanism Exploration
Q. How can researchers design assays to elucidate the compound’s dual anticonvulsant and anticancer mechanisms?
- Calcium imaging : Measure intracellular Ca flux in neuronal cells to assess GABAergic modulation.
- Apoptosis assays : Use Annexin V/PI staining in cancer cells to quantify pro-death effects.
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, AKT) to identify off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
